3-(1-Aminopropyl)benzene-1-sulfonamide

Vue d'ensemble

Description

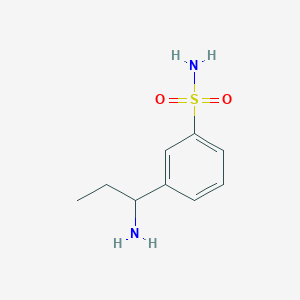

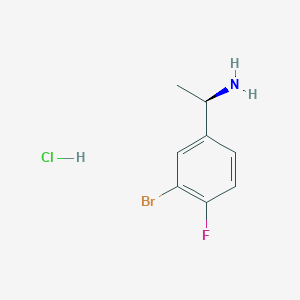

“3-(1-Aminopropyl)benzene-1-sulfonamide” is a chemical compound that belongs to the class of sulfonamides . It is also known as “3-(1-aminopropyl)benzenesulfonamide hydrochloride” with a CAS Number: 889856-93-3 .

Synthesis Analysis

The synthesis of sulfonamides, including “this compound”, typically involves the reaction of amines with benzene sulfonyl chloride or para toluene sulphonyl chloride . The process is usually carried out in aqueous basic media with continuous stirring .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an aminopropyl group attached to a benzene ring, which is further linked to a sulfonamide group . The InChI code for this compound is 1S/C9H14N2O2S.ClH/c1-2-9(10)7-4-3-5-8(6-7)14(11,12)13;/h3-6,9H,2,10H2,1H3,(H2,11,12,13);1H .Chemical Reactions Analysis

Sulfonamides, including “this compound”, are known to undergo a range of chemical reactions. They are often used in the synthesis of dyes, photochemicals, and disinfectants .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 250.75 g/mol . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Optimization of Synthetic Procedures

A study by Krajčiová et al. (2017) focused on the optimization and comparison of synthetic procedures for triazinyl-substituted benzene-sulfonamide conjugates with amino acids, demonstrating a highly effective synthetic method that provides several advantages such as high yield, selectivity, and environmental friendliness Krajčiová, D., Pecher, D., Garaj, V., & Mikuš, P. (2017). Molecules.

Catalytic Enantioselectivity

Hirose et al. (2011) investigated the enantioselective catalytic addition of diethylzinc to aldehydes using chiral 1,3-amino sulfonamide ligands. Their findings revealed that the ligands provided sec-alcohols with high enantioselectivity, demonstrating the potential of sulfonamide-based ligands in asymmetric synthesis Hirose, T., Sugawara, K., & Kodama, K. (2011). The Journal of Organic Chemistry.

Green Synthesis

A novel environmentally benign method for the synthesis of sulfonamides was introduced by Shi et al. (2009), utilizing a nano-Ru/Fe3O4 catalyst for the direct coupling of sulfonamides and alcohols. This method signifies an advancement in green chemistry by minimizing the use of harmful solvents and improving yield Shi, F., Tse, M., Zhou, S., Pohl, M., Radnik, J., Hübner, S., Jähnisch, K., Brückner, A., & Beller, M. (2009). Journal of the American Chemical Society.

Antimicrobial and Drug Likeness Analysis

Hassan et al. (2021) synthesized new sulfonamide-based Schiff base ligands and their metal complexes, analyzing their antimicrobial, antioxidant, and enzyme inhibition activities. Their research contributes to the potential use of sulfonamide compounds in developing new drugs with significant bioactivity Hassan, A., Sumrra, S., Zafar, M., Nazar, M., Mughal, E., Zafar, M. N., & Iqbal, M. (2021). Molecular Diversity.

Molecular Interactions and Crystal Structure

The study of molecular interactions in crystals and solutions of sulfonamides was conducted by Perlovich et al. (2008), providing insights into the thermochemical parameters, solubility, solvation, and distribution of sulfonamides. Their work contributes to understanding the molecular behavior of sulfonamides in various environments Perlovich, G., Strakhova, N. N., Kazachenko, V., Volkova, T., Tkachev, V., Schaper, K., & Raevsky, O. (2008). International Journal of Pharmaceutics.

Mécanisme D'action

While the specific mechanism of action for “3-(1-Aminopropyl)benzene-1-sulfonamide” is not explicitly stated in the available data, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Safety and Hazards

The safety data sheet for sulfanilamides, which includes “3-(1-Aminopropyl)benzene-1-sulfonamide”, indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for “3-(1-Aminopropyl)benzene-1-sulfonamide” are not available in the data, sulfonamides in general continue to be an area of active research due to their broad spectrum of pharmacological activities . They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Propriétés

IUPAC Name |

3-(1-aminopropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-9(10)7-4-3-5-8(6-7)14(11,12)13/h3-6,9H,2,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGRUFDWMAJGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679063 | |

| Record name | 3-(1-Aminopropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889936-99-6 | |

| Record name | 3-(1-Aminopropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1522818.png)

![[2-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1522826.png)

![2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1522830.png)

![1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione](/img/structure/B1522838.png)